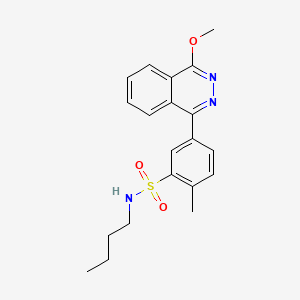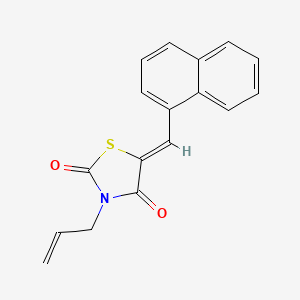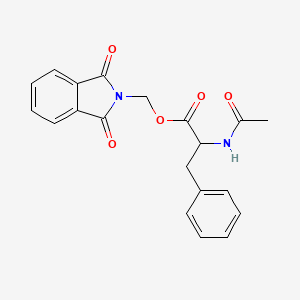![molecular formula C26H19FN4O4 B4021224 3-(4-fluorobenzyl)-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B4021224.png)
3-(4-fluorobenzyl)-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-2,4-imidazolidinedione
Descripción general
Descripción
The synthesis and analysis of heterocyclic compounds, including imidazolidinediones and thiazolidinediones, are of significant interest in organic and medicinal chemistry due to their diverse biological activities and potential in drug discovery. These compounds serve as key scaffolds in the design and synthesis of new molecules with potential therapeutic applications.
Synthesis Analysis
The synthesis of complex heterocyclic compounds often involves multi-step reactions, including condensation, cyclization, and functionalization processes. For example, the practical synthesis of 5,5′-Methylene-bis(benzotriazole) demonstrates the importance of developing efficient, environmentally benign methods for preparing heterocyclic intermediates (Gu et al., 2009).
Molecular Structure Analysis
The structural analysis of heterocyclic compounds often involves spectroscopic techniques such as NMR, IR, and mass spectrometry, alongside X-ray crystallography for solid-state structures. For instance, the evaluation of metal(II) 2-fluorobenzoate complexes highlights the diverse structural motifs achievable with different ligands and metals (Öztürkkan & Necefoğlu, 2022).
Chemical Reactions and Properties
Heterocyclic compounds, including imidazolidinediones and thiazolidinediones, participate in a wide range of chemical reactions, offering pathways to various bioactive molecules. The reactivity of these scaffolds enables the introduction of diverse functional groups, enhancing the pharmacological profile of the derivatives (Gomaa & Ali, 2020).
Physical Properties Analysis
The physical properties of heterocyclic compounds, such as solubility, melting points, and crystallinity, are crucial for their application in drug formulation. Studies like the synthesis and antioxidant evaluation of 4-Arylmethylideneisoxazol-5(4H)-ones provide insights into optimizing these properties for better pharmacokinetic profiles (Laroum et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and the potential for interactions with biological targets, are fundamental in the design of therapeutic agents. Research on compounds like 2,4-thiazolidinediones explores their role as core structures for developing inhibitors with diverse biological activities (Verma et al., 2019).
Propiedades
IUPAC Name |
(5E)-3-[(4-fluorophenyl)methyl]-5-[[1-[(4-nitrophenyl)methyl]indol-3-yl]methylidene]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19FN4O4/c27-20-9-5-18(6-10-20)15-30-25(32)23(28-26(30)33)13-19-16-29(24-4-2-1-3-22(19)24)14-17-7-11-21(12-8-17)31(34)35/h1-13,16H,14-15H2,(H,28,33)/b23-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFKYJLIMZHWME-YDZHTSKRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)[N+](=O)[O-])C=C4C(=O)N(C(=O)N4)CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)[N+](=O)[O-])/C=C/4\C(=O)N(C(=O)N4)CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-3-(4-fluorobenzyl)-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3,4-dimethoxybenzyl)[3-(2-furyl)-3-(4-methylphenyl)propyl]amine](/img/structure/B4021144.png)
![3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4021150.png)
![3-{[(3-nitrophenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4021169.png)


![3-[(4-chlorophenyl)thio]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B4021198.png)
![N-[2-(cyclohexylthio)ethyl]-2-(phenylthio)propanamide](/img/structure/B4021208.png)

![N-[2-(2-methoxypyridin-3-yl)-4-methylphenyl]propanamide](/img/structure/B4021221.png)
![N-benzyl-2-{[2-(benzylthio)propanoyl]amino}benzamide](/img/structure/B4021232.png)
![N-[4-(benzyloxy)phenyl]-1-(phenylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4021239.png)
![N-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)leucine](/img/structure/B4021249.png)

